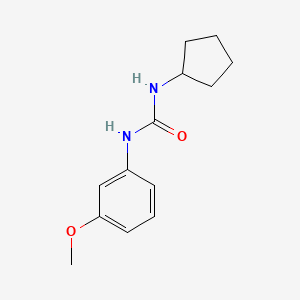![molecular formula C15H12FNO4 B5359318 {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid](/img/structure/B5359318.png)
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid, also known as FBA-PPA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has shown promising results in preclinical studies for the treatment of various inflammatory diseases.
作用機序
The mechanism of action of {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ). COX-2 is an enzyme that catalyzes the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound can reduce the production of prostaglandins and other pro-inflammatory mediators. PPAR-γ is a nuclear receptor that regulates gene expression and has anti-inflammatory and neuroprotective effects. By activating PPAR-γ, this compound can modulate the expression of genes involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and modulate the expression of genes involved in inflammation and neuroprotection. In vivo studies have shown that this compound can reduce pain and inflammation, improve cognitive function, and protect against neuronal damage in animal models of inflammatory and neurodegenerative diseases.
実験室実験の利点と制限
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid has several advantages for lab experiments, including its high potency and selectivity, its ability to cross the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, such as its poor solubility in water and its potential for off-target effects. These limitations can be addressed by using appropriate solvents and controls in lab experiments.
将来の方向性
There are several future directions for the research on {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid. One direction is to investigate the potential therapeutic applications of this compound in human diseases, such as rheumatoid arthritis, inflammatory bowel disease, and Alzheimer's disease. Another direction is to elucidate the molecular mechanisms of this compound's anti-inflammatory and neuroprotective effects, including its interactions with COX-2 and PPAR-γ. Additionally, future studies could explore the pharmacokinetics and pharmacodynamics of this compound, as well as its potential for drug-drug interactions and adverse effects. Finally, the development of novel formulations and delivery systems for this compound could enhance its therapeutic efficacy and reduce its toxicity.
合成法
The synthesis of {4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid involves the reaction of 2-fluorobenzoyl chloride with 4-aminophenol to form 4-(2-fluorobenzoylamino)phenol, which is then reacted with chloroacetic acid to obtain this compound. The purity of the compound can be improved by recrystallization from ethanol. The synthesis of this compound has been reported in several studies, and the yield and purity of the compound can vary depending on the reaction conditions.
科学的研究の応用
{4-[(2-fluorobenzoyl)amino]phenoxy}acetic acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and monocyte chemoattractant protein-1 (MCP-1), in vitro and in vivo. This compound has also been shown to reduce pain and inflammation in animal models of arthritis, colitis, and neuropathic pain. Moreover, this compound has been reported to have neuroprotective effects in animal models of Alzheimer's disease and traumatic brain injury.
特性
IUPAC Name |
2-[4-[(2-fluorobenzoyl)amino]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c16-13-4-2-1-3-12(13)15(20)17-10-5-7-11(8-6-10)21-9-14(18)19/h1-8H,9H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSXAXBCPFTHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,4-dioxan-2-ylcarbonyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5359253.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5359257.png)
![methyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359265.png)
![methyl 3-{[(3-methylphenyl)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5359272.png)
![2,6-dihydroxy-N-[1-(pyridin-3-ylmethyl)piperidin-3-yl]benzamide](/img/structure/B5359278.png)
![N-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]-1-(2-oxo-1-azetidinyl)cyclohexanecarboxamide](/img/structure/B5359285.png)


![2-(2-methoxyphenyl)-N-[3-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B5359312.png)
![3-[2-(4-fluorophenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B5359335.png)
![N-isopropyl-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5359342.png)
![7-[3-(1H-indol-3-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5359348.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanecarboxamide](/img/structure/B5359353.png)
